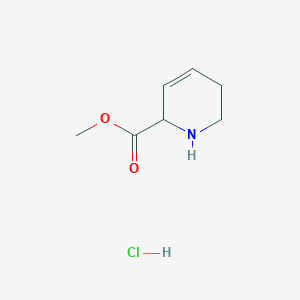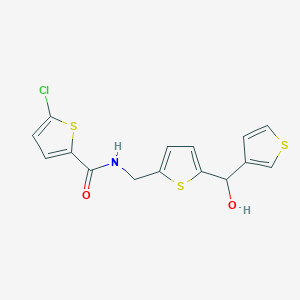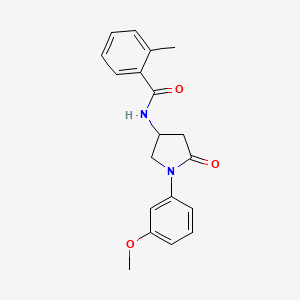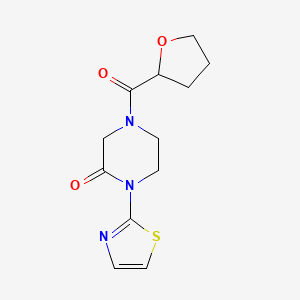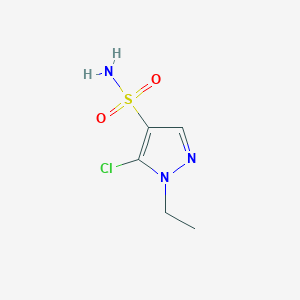![molecular formula C21H22F3N3O2 B2864179 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097926-16-2](/img/structure/B2864179.png)
1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H22F3N3O2 and its molecular weight is 405.421. The purity is usually 95%.
BenchChem offers high-quality 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensitizers in Antibiotic Effectiveness
Compounds structurally related to 1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione have been studied for their potential in enhancing the effectiveness of antibiotics. A specific study focused on amine derivatives of 5-aromatic imidazolidine-4-ones against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The research showed that these compounds could improve the efficacy of β-lactam antibiotics and ciprofloxacin against resistant strains, suggesting a potential application in combating antibiotic resistance (Matys et al., 2015).
Synthesis and Pharmacological Evaluation
Another area of research is the synthesis and pharmacological evaluation of imidazolidine-2,4-dione derivatives. One study explored the synthesis of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives with arylpiperazinylpropyl moieties. These compounds demonstrated a high affinity for serotonin receptors, with potential implications for developing antidepressants and anxiolytics. Notably, one compound showed an antidepressant effect more pronounced than imipramine, without affecting locomotor activity (Czopek et al., 2010).
Anticonvulsant Agents
Research has also been conducted on derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione for their potential as anticonvulsant agents. These compounds, synthesized through various chemical reactions, were tested for their ability to delay strychnine-induced seizures. Some of the synthesized compounds showed significant delay in onset of convulsion and prolongation of survival time, indicating a potential application in the treatment of convulsive disorders (Ghareb et al., 2017).
Antioxidant Evaluation
Another study focused on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives, which involved the interaction of various compounds to produce imidazolopyrazole derivatives. These newly synthesized compounds exhibited promising antioxidant activities, suggesting a potential application in the field of oxidative stress-related diseases (Gouda, 2012).
Antiproliferative Activity
Derivatives of imidazolidine-2,4-dione have been studied for their antiproliferative activity against various cancer cell lines. One specific compound showed high effectiveness and selectivity against cancer cell lines, supporting further investigation as a potential anticancer agent (Zagórska et al., 2021).
Anti-HIV Activity
Another area of exploration is the development of compounds as HIV-1 fusion inhibitors. Some derivatives demonstrated significant inhibitory activity against HIV-1 replication in cell lines, suggesting their potential as novel agents in HIV treatment (Ibrahim et al., 2020).
Propriétés
IUPAC Name |
1-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c22-21(23,24)14-27-19(28)13-26(20(27)29)17-8-10-25(11-9-17)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,17H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESFXVPLKCTFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

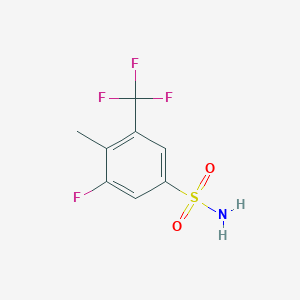
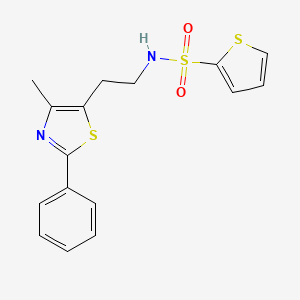
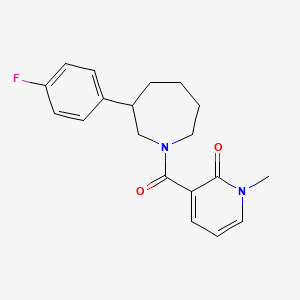
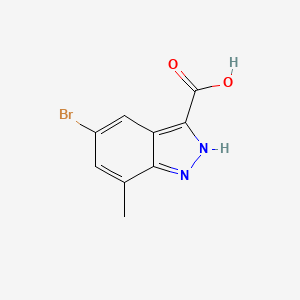
![Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2864102.png)
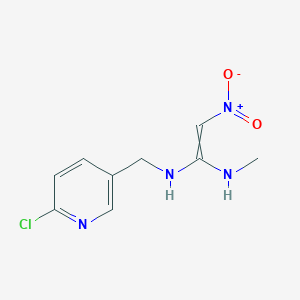
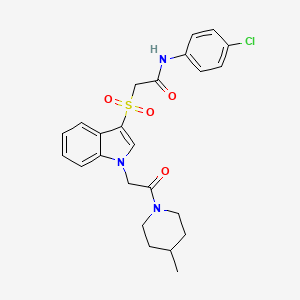
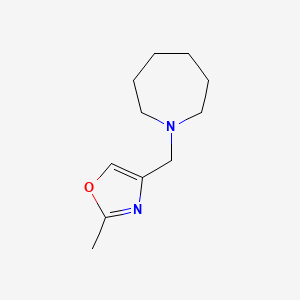
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)
